molecular formula C19H20N4O4S2 B2381934 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide CAS No. 1286709-31-6

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

Cat. No.: B2381934
CAS No.: 1286709-31-6
M. Wt: 432.51
InChI Key: ZROLDOAULXRUOC-UHFFFAOYSA-N
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Description

1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a synthetic small molecule featuring three key structural motifs:

  • 6-Methoxy-1,3-benzothiazole core: A heterocyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity.
  • Azetidine ring: A four-membered saturated ring contributing to conformational rigidity and metabolic stability.
  • 4-Sulfamoylphenylmethyl group: A sulfonamide-containing aromatic substituent, often associated with enzyme inhibitory properties (e.g., carbonic anhydrase, sulfotransferases).

Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-14-4-7-16-17(8-14)28-19(22-16)23-10-13(11-23)18(24)21-9-12-2-5-15(6-3-12)29(20,25)26/h2-8,13H,9-11H2,1H3,(H,21,24)(H2,20,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROLDOAULXRUOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of o-aminothiophenol with methoxybenzoic acid under acidic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where the benzothiazole intermediate reacts with an appropriate azetidine derivative.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(6-Methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The sulfamoyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity. The azetidine ring provides structural rigidity, allowing the compound to fit into specific binding pockets .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzothiazole Derivatives

Compound A : 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • Structure : Shares the 6-methoxybenzothiazole core but replaces the azetidine-sulfonamide moiety with an adamantyl-acetamide group.
  • Crystal structure reveals H-bonded dimers and ribbons via N–H⋯N and C–H⋯O interactions, influencing solubility and packing .
  • Synthesis : Prepared via imidazole-mediated coupling, yielding 22% crystallized product .
Parameter Target Compound Compound A
Molecular Weight Not reported 356.48 g/mol
Core Substituent Azetidine-3-carboxamide Adamantyl-acetamide
Crystal System Not reported Triclinic, P1 space group
H-bond Interactions Likely (sulfonamide N–H donors) N–H⋯N, C–H⋯O, S⋯S interactions
Compound B : 4-{[(5-Bromothiophene-2-sulfonyl)amino]methyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)cyclohexane-1-carboxamide
  • Structure : Replaces azetidine with a cyclohexane ring and introduces a bromothiophene-sulfonamide group.
  • Cyclohexane may reduce conformational flexibility compared to azetidine.

Sulfonamide-Containing Analogs

Compound C : 3-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(4-sulfamoylphenyl)amino)propanoic Acid
  • Structure: Features a thiazole core instead of benzothiazole, linked to a sulfamoylphenyl group via a propanoic acid chain.
  • Key Features :
    • Carboxylic acid group introduces pH-dependent solubility.
    • Sulfonamide-thiazole combination may target bacterial dihydropteroate synthase.

Azetidine/Azole Hybrids

Compound D : 1-(6-Methoxy-1,3-benzothiazol-2-yl)-N-[3-(3-methylpiperidin-1-yl)propyl]piperidine-3-carboxamide
  • Structure : Replaces azetidine with a piperidine ring and adds a 3-methylpiperidinylpropyl chain.
  • Key Features :
    • Piperidine’s larger ring size may alter binding pocket compatibility.
    • Increased alkyl chain length could enhance membrane permeability.

Pharmacological Implications (Inferred from Structural Data)

  • Azetidine vs. Piperidine : The target compound’s azetidine may offer better metabolic stability than Compound D’s piperidine due to reduced ring strain.
  • Adamantyl vs. Sulfonamide : Compound A’s adamantyl group prioritizes lipophilicity, whereas the target compound’s sulfonamide favors polar interactions.

Biological Activity

The compound 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula: C20H20N6O2S2
  • Molecular Weight: 440.5 g/mol
  • IUPAC Name: 1-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival. The benzothiazole moiety is known for its role in inhibiting various enzymes and receptors that are crucial for cancer cell growth. The sulfonamide group contributes to its antibacterial properties, making it a dual-action compound.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against a range of cancer cell lines. The following table summarizes the IC50 values (the concentration required for 50% inhibition) observed in various assays:

Cell Line IC50 (µM) Comparison Agent IC50 (µM)
MCF-73.1Doxorubicin0.5
HCT1165.3Etoposide2.0
HEK 2934.8--

These results indicate that the compound is particularly effective against breast cancer cells (MCF-7), showing selectivity in its action.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results in antimicrobial assays. Its efficacy against various bacterial strains is summarized below:

Bacterial Strain MIC (µM)
Staphylococcus aureus32
Enterococcus faecalis8
Escherichia coli16

The minimum inhibitory concentration (MIC) values suggest that the compound possesses selective antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Case Study on Anticancer Activity:
    A study evaluated the effects of the compound on MCF-7 cells, revealing a dose-dependent reduction in cell viability. Apoptosis assays indicated that the compound induces programmed cell death through mitochondrial pathways, characterized by increased caspase activity and loss of mitochondrial membrane potential.
  • Case Study on Antimicrobial Efficacy:
    Another investigation focused on the antibacterial properties of the compound against Enterococcus faecalis. Results showed significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound combines a 6-methoxybenzothiazole core (implicated in DNA intercalation and enzyme inhibition ) with a sulfamoylphenylmethyl group (linked to sulfonamide-based bioactivity, e.g., carbonic anhydrase inhibition) and an azetidine-carboxamide moiety (enhancing conformational rigidity and metabolic stability). The methoxy group on the benzothiazole improves solubility and modulates electron density for target binding .

Methodological Insight : Structural validation requires techniques like X-ray crystallography (as in for analogous benzothiazoles) and NMR to confirm regiochemistry and substituent orientation.

Q. What are standard synthetic routes for this compound, and what challenges arise during synthesis?

Synthesis typically involves:

  • Step 1 : Formation of the 6-methoxybenzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted aldehydes .
  • Step 2 : Coupling the benzothiazole intermediate with azetidine-3-carboxylic acid derivatives using carbodiimide-based reagents (e.g., EDCI/HOBt) .
  • Step 3 : Introducing the sulfamoylphenylmethyl group via nucleophilic substitution or reductive amination .

Key Challenges : Low yields in azetidine coupling due to steric hindrance; purification difficulties caused by polar sulfonamide groups. Optimize via microwave-assisted synthesis (e.g., ) or gradient HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often stem from:

  • Variability in assay conditions (e.g., cell line specificity, incubation time).
  • Structural nuances : Minor substituent changes (e.g., methoxy vs. ethoxy) drastically alter target affinity .

Methodological Approach :

  • Conduct dose-response studies across multiple cell lines (cancer vs. bacterial) with standardized protocols.
  • Use computational docking (e.g., AutoDock Vina) to compare binding modes of analogs .
  • Validate with kinetic binding assays (SPR or ITC) to quantify target interactions .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising bioactivity?

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) on the azetidine ring or sulfamoyl moiety .
  • Metabolic Stability : Replace labile groups (e.g., methyl ester) with bioisosteres (e.g., trifluoromethyl) .
  • Targeted Delivery : Conjugate with tumor-homing peptides (e.g., RGD sequences) to improve selectivity .

Experimental Design :

  • Use QSAR models to predict ADME properties .
  • Test stability in liver microsome assays and monitor metabolites via LC-MS .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomic Analysis : SILAC labeling to quantify changes in protein expression (e.g., apoptosis regulators) .
  • In Vivo Imaging : Fluorescently tagged analogs (e.g., Cy5 conjugation) for real-time tracking in zebrafish/xenograft models .

Data Contradiction Analysis : Cross-validate findings with knockout models (CRISPR/Cas9) to confirm target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.